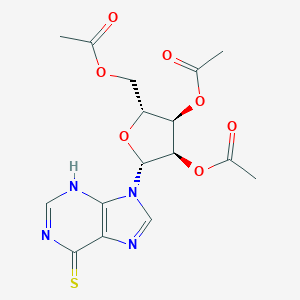

6-Thioinosine 2',3',5'-triacetate

Übersicht

Beschreibung

6-Thioinosine 2’,3’,5’-triacetate is a chemical compound with the molecular formula C16H18N4O7S and a molecular weight of 410.4 g/mol . It is a derivative of inosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety are acetylated, and the 6-position of the purine ring is substituted with a sulfur atom. This compound is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Thioinosine 2’,3’,5’-triacetate can be synthesized from acetic anhydride and 6-mercaptopurine riboside. The reaction typically involves the use of molecular sieves and potassium chloride at a temperature of 100°C for approximately 3.5 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 6-Thioinosine 2’,3’,5’-triacetate generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Thioinosine 2’,3’,5’-triacetate undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Inosine derivatives with free hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Thioinosine 2',3',5'-triacetate serves as a precursor in the synthesis of other nucleoside analogs. Its unique chemical properties allow for modifications that can lead to the development of new compounds with enhanced biological activities. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are critical for creating derivatives that may have pharmaceutical applications.

Biology

In biological research, this compound is studied for its effects on cellular processes and enzyme activities. It can interfere with nucleic acid metabolism by incorporating into RNA or DNA, potentially disrupting normal cellular functions. This property makes it a valuable tool in studying cellular mechanisms and signaling pathways.

Medicine

Research is ongoing to explore the potential of this compound as an antiviral or anticancer agent. Its ability to modify nucleic acids suggests that it could be effective in targeting viral replication or cancer cell proliferation. Preliminary studies indicate that compounds with similar structures have shown promise in these areas, warranting further investigation into this specific compound's therapeutic potential.

Industry

In pharmaceutical development, this compound is utilized in biochemical assays and drug discovery processes. Its role as a building block for nucleoside analogs positions it as a critical component in the design of new drugs aimed at various diseases, including viral infections and cancers.

Case Study: Antiviral Activity

A study investigating the antiviral properties of sulfur-containing nucleosides found that compounds similar to 6-Thioinosine exhibited significant activity against certain viruses by inhibiting their replication mechanisms. This suggests that further exploration into 6-Thioinosine's antiviral capabilities could yield important therapeutic insights .

Case Study: Cancer Research

Research utilizing modified nucleosides has shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that nucleoside analogs can induce apoptosis in cancer cells through various pathways, including DNA damage response mechanisms. The potential application of 6-Thioinosine as a chemotherapeutic agent remains an area ripe for exploration .

Wirkmechanismus

The mechanism of action of 6-Thioinosine 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 6-position of the purine ring can form covalent bonds with cellular proteins, affecting their function. Additionally, the acetyl groups can be hydrolyzed, releasing active inosine derivatives that can further interact with cellular targets .

Vergleich Mit ähnlichen Verbindungen

6-Mercaptopurine Riboside: Similar in structure but lacks the acetyl groups.

6-Thioguanosine: Contains a sulfur atom at the 6-position but differs in the purine base.

Inosine: The parent compound without sulfur substitution or acetylation.

Uniqueness: 6-Thioinosine 2’,3’,5’-triacetate is unique due to its combination of sulfur substitution and acetylation, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .

Biologische Aktivität

6-Thioinosine 2',3',5'-triacetate (6-TI) is a modified nucleoside that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This compound is a thio derivative of inosine, which is known for its role in nucleotide metabolism and cellular signaling. The modification of the inosine structure with thio groups and acetylation significantly alters its biological interactions, making it a subject of interest for various therapeutic applications.

6-Thioinosine exhibits biological activity primarily through its interaction with adenosine receptors and modulation of nucleotide metabolism. It has been shown to influence adenosine levels within cells, which can affect various physiological processes, including immune responses and cellular proliferation. The compound acts as a prodrug, which upon deacetylation, releases active metabolites that can engage in biochemical pathways associated with purine metabolism.

Antiviral Properties

Research indicates that 6-Thioinosine possesses antiviral properties, particularly against certain RNA viruses. Its mechanism involves the inhibition of viral replication by interfering with the nucleotide pool available for viral RNA synthesis. This action is crucial in the context of treating viral infections where nucleotide analogs can disrupt viral life cycles.

Antitumor Activity

In addition to its antiviral effects, 6-Thioinosine has been investigated for its potential antitumor activity. The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with nucleotide synthesis pathways. By mimicking natural nucleosides, it can be incorporated into RNA or DNA, leading to faulty replication and cell death.

Immunomodulatory Effects

6-Thioinosine has also shown promise in modulating immune responses. Studies suggest that it can enhance the activity of immune cells, such as T lymphocytes and natural killer (NK) cells, thereby improving the body’s ability to combat infections and tumors. This immunomodulatory effect is particularly relevant in cancer therapy, where enhancing immune surveillance can lead to better treatment outcomes.

Case Studies and Clinical Applications

- Antiviral Studies : In vitro studies have demonstrated that 6-Thioinosine inhibits the replication of viruses such as influenza and hepatitis C. The compound was effective at low micromolar concentrations, highlighting its potential as a therapeutic agent against viral infections.

- Cancer Research : A study involving various cancer cell lines showed that treatment with 6-Thioinosine resulted in significant reductions in cell viability. The compound induced apoptosis through caspase activation pathways, providing a basis for further exploration in oncology.

- Immunotherapy Trials : Preliminary clinical trials have indicated that 6-Thioinosine may enhance the efficacy of immunotherapeutic agents by increasing T-cell activation and proliferation in patients with solid tumors.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7S/c1-7(21)24-4-10-12(25-8(2)22)13(26-9(3)23)16(27-10)20-6-19-11-14(20)17-5-18-15(11)28/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,28)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENHRYRSGYYUJA-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3021-21-4 | |

| Record name | Inosine, 6-thio-, 2′,3′,5′-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3021-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thioinosine 2',3',5'-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-thioinosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.